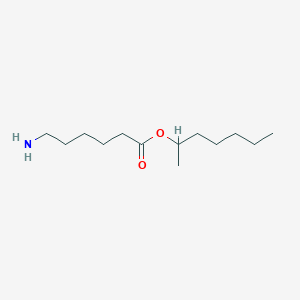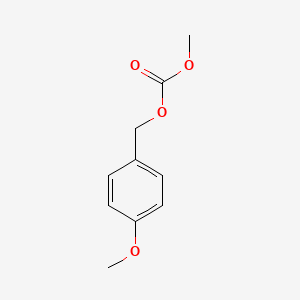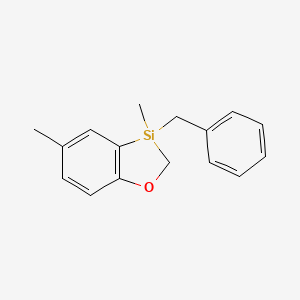
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is a unique organosilicon compound characterized by its benzoxasilole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole typically involves the reaction of appropriate benzyl and dimethyl precursors with a silicon source. One common method includes the use of benzyl chloride, dimethylchlorosilane, and a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often at elevated temperatures to facilitate the formation of the benzoxasilole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxasilole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully reduced benzoxasilole compounds.
Applications De Recherche Scientifique
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom in the benzoxasilole ring can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzimidazole
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzoxazole
Uniqueness
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs
Propriétés
Numéro CAS |
140435-90-1 |
|---|---|
Formule moléculaire |
C16H18OSi |
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
3-benzyl-3,5-dimethyl-2H-1,3-benzoxasilole |
InChI |
InChI=1S/C16H18OSi/c1-13-8-9-15-16(10-13)18(2,12-17-15)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
FIFYBINNCKROKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC[Si]2(C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
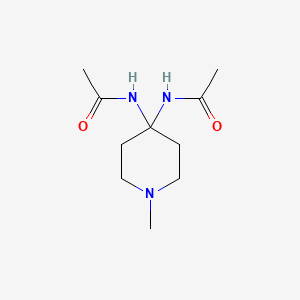
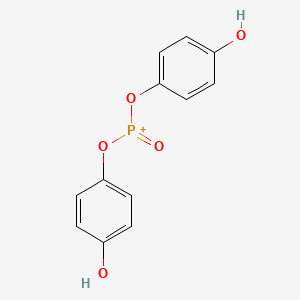
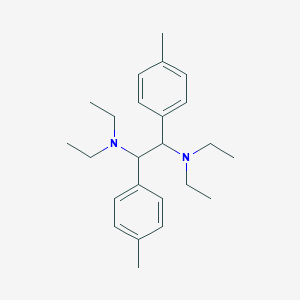
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
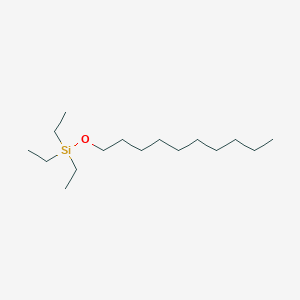
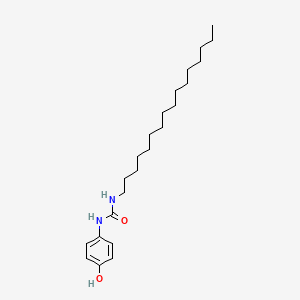
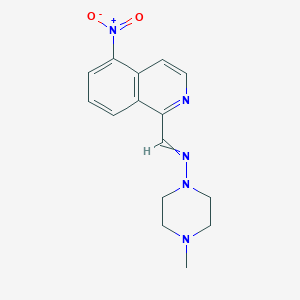
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
